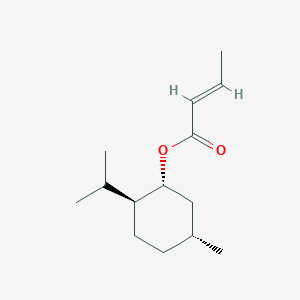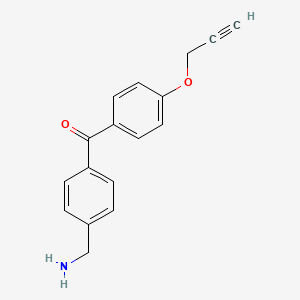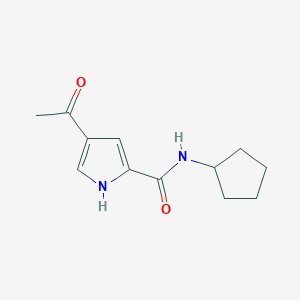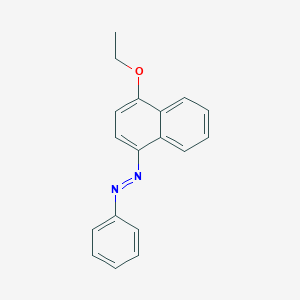
(3-methoxyphenyl) N-(3,4-dichlorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxyphenyl) N-(3,4-Dichlorophenyl)carbamate is an organic compound with the molecular formula C14H11Cl2NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to two aromatic rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyphenyl) N-(3,4-Dichlorophenyl)carbamate typically involves the reaction of 3-methoxyphenol with 3,4-dichlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds as follows:
3-Methoxyphenol+3,4-Dichlorophenyl isocyanate→(3-Methoxyphenyl) N-(3,4-Dichlorophenyl)carbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
(3-Methoxyphenyl) N-(3,4-Dichlorophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of (3-Methoxyphenyl) N-(3,4-Dichlorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors used in medicine and agriculture.
相似化合物的比较
- 4-Methoxyphenyl N-(3,4-Dichlorophenyl)carbamate
- 2,4-Dichlorophenyl N-(3-Methoxyphenyl)carbamate
- 2,4-Dichlorophenyl N-(2-Methoxyphenyl)carbamate
Comparison: (3-Methoxyphenyl) N-(3,4-Dichlorophenyl)carbamate is unique due to the specific positioning of the methoxy and dichloro groups on the aromatic rings. This unique structure can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
属性
CAS 编号 |
199585-09-6 |
|---|---|
分子式 |
C14H11Cl2NO3 |
分子量 |
312.1 g/mol |
IUPAC 名称 |
(3-methoxyphenyl) N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C14H11Cl2NO3/c1-19-10-3-2-4-11(8-10)20-14(18)17-9-5-6-12(15)13(16)7-9/h2-8H,1H3,(H,17,18) |
InChI 键 |
DCZOTQMVYZGUBK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC=C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B15074287.png)



![3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one](/img/structure/B15074318.png)
![N-[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]-2-hydroxyethanesulfonamide](/img/structure/B15074323.png)

![3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide](/img/structure/B15074335.png)



![azanium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) phosphate](/img/structure/B15074366.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B15074371.png)
![Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate](/img/structure/B15074376.png)
